molecular formula C15H15N7 B1351872 N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

Cat. No.: B1351872
M. Wt: 293.33 g/mol
InChI Key: DSHGYPZMUJPLBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide is an organic compound with the molecular formula C12H10N6 This compound is known for its unique structure, which includes a triazole ring and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide typically involves the reaction of 4-amino-3,5-di-2-pyridyl-4H-1,2,4-triazole with dimethylformamide. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide oxide, while reduction may produce a reduced form of the compound with altered functional groups .

Scientific Research Applications

N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes. Additionally, its triazole and pyridine groups allow it to interact with nucleic acids and proteins, potentially disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide is unique due to its combination of triazole and pyridine groups with a dimethyliminoformamide moiety. This unique structure allows it to form stable complexes with metal ions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C15H15N7

Molecular Weight

293.33 g/mol

IUPAC Name

N'-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C15H15N7/c1-21(2)11-18-22-14(12-7-3-5-9-16-12)19-20-15(22)13-8-4-6-10-17-13/h3-11H,1-2H3

InChI Key

DSHGYPZMUJPLBX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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